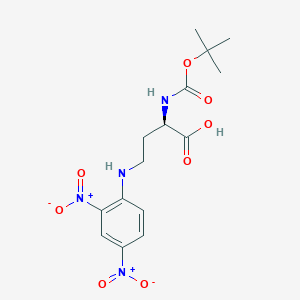
Boc-d-dab(dnp)-oh
Descripción general
Descripción
Boc-d-dab(dnp)-oh is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of the amino acid tyrosine and is used in various applications, including drug development and peptide synthesis. In
Aplicaciones Científicas De Investigación
Gold Nanoparticles in Biomedical Applications
Gold nanoparticles (GNPs) have been intensively studied for their applications in biology and medicine, including genomics, biosensorics, clinical chemistry, photothermolysis of cancer cells, targeted drug delivery, and optical bioimaging. GNPs' controlled geometrical, optical, and surface chemical properties allow for diverse biomedical diagnostics and therapies. The review also highlights the immunological properties of GNPs, which are crucial for their application in biomedicine (Dykman & Khlebtsov, 2012).
Neural Progenitor Cells' Secretome in Parkinson's Disease
Research on the secretome of human neural progenitor cells (hNPCs) has shown promising results in treating Parkinson's disease (PD). The hNPCs secretome was found to potentially modulate dopamine (DA) neurons' survival and ameliorate motor deficits in PD animal models, suggesting the secretome could be a new therapeutic route for regenerative medicine in PD (Mendes-Pinheiro et al., 2018).
High-Pressure Physical Investigations with Diamond Anvil Cell
The diamond anvil cell (DAC) technique is reviewed for its applications in high-pressure research, including studies on metal-semiconductor transitions, electronic transitions, and phase transitions of various materials. This technique is crucial for understanding the physical phenomena under high pressures, which could be relevant to exploring the properties of complex chemical compounds like Boc-d-dab(dnp)-oh under extreme conditions (Jayaraman, 1983).
Boron-Doped Materials for Analytical Applications
Boron-doped multi-walled carbon nanotubes (B-MWCNTs) decorated with gold nanoparticles have shown enhanced sensitivity for the analysis of biogenic substances like dopamine, indicating the potential of boron-doped materials in biosensing and analytical applications. This study demonstrates the importance of material engineering at the nanoscale for developing sensitive and selective detection methods for biological molecules (Tsierkezos et al., 2018).
Propiedades
IUPAC Name |
(2R)-4-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O8/c1-15(2,3)27-14(22)17-11(13(20)21)6-7-16-10-5-4-9(18(23)24)8-12(10)19(25)26/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,22)(H,20,21)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKMUFMHGRNDHI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-d-dab(dnp)-oh | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B1421850.png)
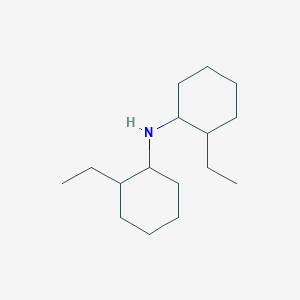
![Methyl[1-(pyridin-2-yl)butyl]amine](/img/structure/B1421852.png)
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)
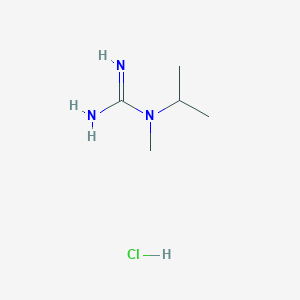
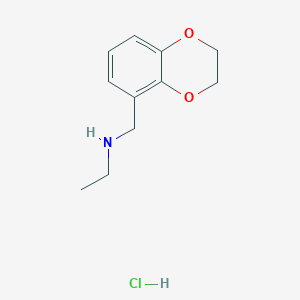
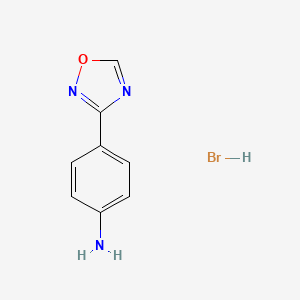
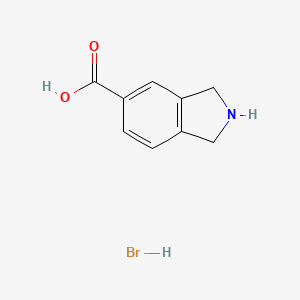

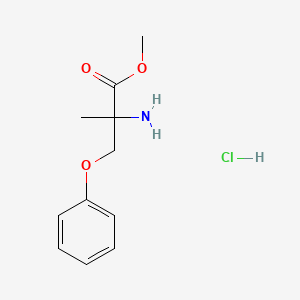
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1421863.png)
![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)